Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is characterized by a fused imidazo-pyridazine ring system, which is a common scaffold in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate typically involves a two-step one-pot reaction. The process begins with the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles such as ethyl bromoacetate . This method provides a convenient and practical approach to synthesizing 3-substituted imidazo-heterocyclic compounds in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and exhibit diverse biological properties.
Imidazo[1,2-b]pyridazines: Other derivatives of this class have been studied for their potential therapeutic effects.
Uniqueness
Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of the bromine atom and the carboxylate group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 |
InChI Key |
QJHIVPDHLLWYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.